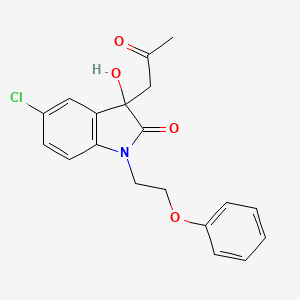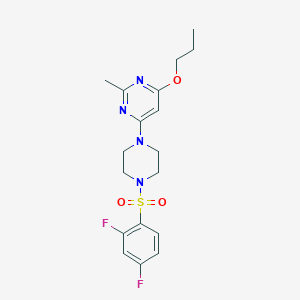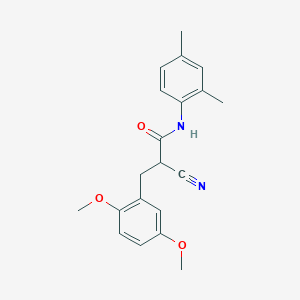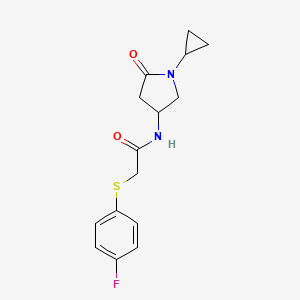![molecular formula C21H29N3O4S B2470213 N-(2-ethylhexyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide CAS No. 688054-22-0](/img/no-structure.png)
N-(2-ethylhexyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylhexyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a useful research compound. Its molecular formula is C21H29N3O4S and its molecular weight is 419.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Reactivity
- N-(2-ethylhexyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is involved in various synthesis reactions. For instance, Chern et al. (1988) discussed the synthesis of dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and dihydro-2H,6H-[1,3]-oxazino[2,3-b]quinazolin-6-one from related compounds, showcasing the chemical's reactivity in producing heterocyclic compounds (Chern et al., 1988).
Biological Activity
- Markosyan et al. (2015) synthesized 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones, demonstrating anti-monoamine oxidase and antitumor activity, indicating the potential of such compounds in biological applications (Markosyan et al., 2015).
Antimicrobial Activity
- Al-Salahi et al. (2013) explored the antimicrobial activity of novel methylsulfanyl-triazoloquinazoline derivatives, revealing their efficacy against a range of Gram-positive and Gram-negative bacteria as well as yeast and fungi (Al-Salahi et al., 2013).
Anticancer Properties
- The study by Nowak et al. (2015) on amino- and sulfanyl-derivatives of benzoquinazolinones indicated significant anticancer activity of compound 20a against specific cancer cell lines (Nowak et al., 2015).
Synthesis Techniques
- Huang et al. (2009) demonstrated an efficient synthesis of oxazolo[3,2-c]quinazolines, which are structurally related to the chemical , via an aza-Wittig reaction (Huang et al., 2009).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-ethylhexyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide involves the reaction of 2-ethylhexylamine with 4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanoic acid, followed by the addition of a coupling agent to form the final product.", "Starting Materials": [ "2-ethylhexylamine", "4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanoic acid", "Coupling agent" ], "Reaction": [ "Step 1: 2-ethylhexylamine is reacted with 4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanoic acid in the presence of a suitable solvent and a catalyst.", "Step 2: The resulting intermediate is then treated with a coupling agent to form the final product, N-(2-ethylhexyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide.", "Step 3: The product is then purified using standard techniques such as column chromatography or recrystallization." ] } | |
CAS番号 |
688054-22-0 |
分子式 |
C21H29N3O4S |
分子量 |
419.54 |
IUPAC名 |
N-(2-ethylhexyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide |
InChI |
InChI=1S/C21H29N3O4S/c1-3-5-7-14(4-2)12-22-19(25)8-6-9-24-20(26)15-10-17-18(28-13-27-17)11-16(15)23-21(24)29/h10-11,14H,3-9,12-13H2,1-2H3,(H,22,25)(H,23,29) |
InChIキー |
NRVOCLFUKAJIMY-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNC(=O)CCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2470130.png)
![5-(2-chlorophenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole](/img/structure/B2470132.png)
![2-Chloro-N-[(4-fluoro-2-methylphenyl)methyl]-N-(4-hydroxybutan-2-yl)acetamide](/img/structure/B2470133.png)

![3-Methyl-5-[3-(3-methylimidazol-4-yl)piperidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2470136.png)
![N-(3-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2470137.png)

![3-(3,5-Dimethoxyphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2470143.png)

![N-[2-(5-Ethyl-1,3-thiazol-2-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2470147.png)

![N-[(3-chloro-4-fluorophenyl)methyl]-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2470149.png)

